molecular formula C7H13NO3 B13339860 3-Formamido-4-methylpentanoic acid

3-Formamido-4-methylpentanoic acid

Cat. No.: B13339860
M. Wt: 159.18 g/mol
InChI Key: FGHDKKGSFZILPH-UHFFFAOYSA-N
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Description

Contextualization as a Substituted Organic Acid and Amide

From a chemical classification standpoint, 3-Formamido-4-methylpentanoic acid is a multifaceted molecule. It is fundamentally a pentanoic acid, a five-carbon carboxylic acid, substituted at the third and fourth positions. The methyl group at the fourth carbon and, more significantly, the formamido group at the third carbon, define its unique chemical properties. The formamido group, -NH(CHO), is the amide of formic acid, introducing an amide functional group into the molecule. This dual functionality of a carboxylic acid and an amide group allows for a rich and varied chemical reactivity.

The presence of these functional groups on a branched aliphatic chain influences the compound's polarity, solubility, and potential for intermolecular interactions such as hydrogen bonding. The general methods for the synthesis of such N-formyl amino acids often involve the formylation of the corresponding amino acid, in this case, 3-amino-4-methylpentanoic acid. Common formylating agents and methods include formic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), or the use of formic acid with acetic anhydride (B1165640). orgsyn.org A patent also describes the N-formylation of amino carboxylic acids by reacting them with formamide (B127407). medchemexpress.com

Relationship to Leucine (B10760876) and Branched-Chain Amino Acid Analogues

The structural similarity of this compound to the proteinogenic amino acid L-leucine is of significant biochemical interest. Leucine is a branched-chain amino acid (BCAA) with the chemical formula (CH₃)₂CHCH₂CH(NH₂)COOH. The precursor to our title compound, 3-amino-4-methylpentanoic acid, is a constitutional isomer of leucine, specifically a β-amino acid, often referred to as β-leucine. nih.gov In β-leucine, the amino group is on the third carbon (the β-carbon) of the pentanoic acid chain, whereas in leucine, it is on the second carbon (the α-carbon).

This seemingly small shift in the position of the amino group has profound implications for the molecule's three-dimensional structure and its potential biological activity. The N-formylation of this β-leucine to yield this compound further modifies its properties, creating an analogue that can be used to probe the specific structural and electronic requirements of enzymes and receptors that interact with leucine and other BCAAs.

Significance in the Broader Landscape of Formamido Acid and Amino Acid Derivative Research

The study of amino acid derivatives, including formamido acids, is a cornerstone of medicinal chemistry and chemical biology. N-formylated amino acids and peptides are known to play roles in various biological processes. For instance, N-formylmethionine is the initiating amino acid in bacterial protein synthesis, and N-formyl peptides are potent chemoattractants for phagocytic leukocytes in mammals. google.com

Research into N-formylated derivatives of amino acids, such as this compound, allows scientists to investigate the importance of the formyl group in molecular recognition and signaling pathways. By comparing the biological effects of the formylated and non-formylated versions of a molecule, researchers can deduce the specific contribution of the formyl moiety to its function. While specific research on the biochemical significance of this compound is not extensively documented in publicly available literature, its status as an N-formylated β-leucine analogue makes it a valuable tool for studies on BCAA metabolism, transport, and signaling.

Chemical and Physical Properties

The properties of this compound are derived from its molecular structure. The presence of both a carboxylic acid and an amide group, along with the branched alkyl chain, dictates its physical and chemical characteristics.

Table 1: Chemical Identifiers and Properties of this compound

Property Value Source
CAS Number 1341482-31-2 google.com
Molecular Formula C₇H₁₃NO₃ google.com
Molecular Weight 159.18 g/mol google.com
(3S)-enantiomer CAS 1604427-90-8 bldpharm.comresearchgate.net
(3R)-enantiomer CAS 1604272-34-5 bldpharm.comgoogle.com

| Purity | Typically ≥95% | |

Note: Detailed experimental data on properties like melting point, boiling point, and solubility for this compound are not widely available in published literature and are primarily found in commercial supplier documentation.

Detailed Research Findings

While specific peer-reviewed research articles detailing the synthesis and biochemical evaluation of this compound are scarce, its synthesis can be inferred from established methods for the N-formylation of amino acids.

Synthesis Approaches

The primary route to obtaining this compound is through the N-formylation of its precursor, 3-amino-4-methylpentanoic acid (β-leucine). Several general methods are applicable:

Formic Acid and Acetic Anhydride: A classic method for N-formylation involves treating the amino acid with a mixture of formic acid and acetic anhydride. orgsyn.org

Formic Acid with a Coupling Agent: Reagents like dicyclohexylcarbodiimide (DCC) or N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to activate formic acid, facilitating its reaction with the amino group of β-leucine. orgsyn.org

Reaction with Formamide: A patented process describes the N-formylation of amino carboxylic acids by heating them with an excess of formamide. medchemexpress.com

The choice of method would depend on the desired yield, purity, and the scale of the synthesis. The stereochemistry of the starting β-leucine would be retained during the formylation process, allowing for the specific synthesis of the (3S) or (3R) enantiomers of this compound.

Spectroscopic Data

Detailed spectroscopic data for this compound is not readily found in the scientific literature. However, based on its structure, the expected spectral characteristics would include:

¹H NMR: Signals corresponding to the formyl proton (CHO), the protons on the carbon backbone, including the methine proton at the chiral center, the methylene (B1212753) protons adjacent to the carboxyl group, and the protons of the isopropyl group.

¹³C NMR: Resonances for the carbonyl carbons of the carboxylic acid and the formamide, the carbons of the aliphatic chain, and the methyl carbons.

IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretches of both the carboxylic acid and the amide, and the N-H stretch of the amide.

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (159.18 g/mol ), along with fragmentation patterns characteristic of the loss of the carboxyl group, the formyl group, and parts of the alkyl chain.

Commercial suppliers of this compound, such as BLD Pharm, indicate the availability of analytical data like NMR, HPLC, and LC-MS upon request. google.combldpharm.comresearchgate.netbldpharm.comgoogle.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

3-formamido-4-methylpentanoic acid

InChI

InChI=1S/C7H13NO3/c1-5(2)6(8-4-9)3-7(10)11/h4-6H,3H2,1-2H3,(H,8,9)(H,10,11)

InChI Key

FGHDKKGSFZILPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC(=O)O)NC=O

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Formamido 4 Methylpentanoic Acid and Its Stereoisomers

Stereoselective Synthesis Approaches

The creation of the two stereocenters in 3-Formamido-4-methylpentanoic acid (at C3 and C4) is a key challenge. Stereoselective synthesis aims to control the three-dimensional arrangement of these centers.

Enantioselective Pathways (e.g., derived from L-leucine or related precursors)

Enantioselective synthesis of the precursor, 3-amino-4-methylpentanoic acid, can be achieved starting from the readily available and chiral α-amino acid, L-leucine. One established method involves the Arndt-Eistert homologation. In this multi-step process, L-leucine is first converted to its corresponding diazoketone. This is followed by a Wolff rearrangement to form a ketene, which is then trapped by a nucleophile (like water or an alcohol) to yield the β-amino acid with an additional carbon atom. The stereocenter from L-leucine directs the stereochemistry of the final product. Subsequent N-formylation of the resulting (S)-3-amino-4-methylpentanoic acid yields the desired (S)-3-Formamido-4-methylpentanoic acid.

Another approach is the use of leucine (B10760876) 2,3-aminomutase, an enzyme that can directly convert L-leucine to its β-isomer, 3-amino-4-methylpentanoic acid. medchemexpress.comwikipedia.org This biocatalytic method offers high stereoselectivity under mild conditions.

Diastereoselective Methods

Diastereoselective methods are employed to control the relative stereochemistry of the two adjacent stereocenters. A common strategy is the conjugate addition of a nitrogen nucleophile to a suitably substituted α,β-unsaturated ester. For example, the addition of a chiral amine to an ester of 4-methyl-2-pentenoic acid can proceed with high diastereoselectivity, influenced by the chiral auxiliary on the amine or by a chiral catalyst. Subsequent removal of the chiral auxiliary and formylation of the amino group provides the target molecule.

Multistep Total Synthesis Strategies

Total synthesis provides a versatile platform to construct the molecule from simpler, achiral starting materials. These strategies often involve the sequential introduction of functional groups and stereocenters.

Exploitation of β-Amino Acid Precursors

The synthesis of this compound can be streamlined if the corresponding β-amino acid, 3-amino-4-methylpentanoic acid, is available. medchemexpress.comsigmaaldrich.comnih.gov Several methods exist for the synthesis of β-amino acids. One such method is the Rodionov reaction, which involves the condensation of an aldehyde (isobutyraldehyde), malonic acid, and ammonia. This reaction, however, typically yields a racemic product that would require subsequent resolution to isolate the desired stereoisomer.

A more stereocontrolled approach involves the asymmetric hydrogenation of a β-enamino ester. Catalysts incorporating chiral ligands, such as those based on rhodium or ruthenium, can hydrogenate the double bond with high enantioselectivity, establishing the stereocenter at C3. The stereocenter at C4 is introduced via the starting materials.

Formylation Reactions in Pentanoic Acid Scaffolds

Once the 3-amino-4-methylpentanoic acid scaffold is in hand, the final step is the introduction of the formyl group onto the nitrogen atom. This can be achieved through various formylating agents. wikipedia.orgnih.gov A common and effective method is the use of a mixture of formic acid and acetic anhydride (B1165640). nih.gov This mixture generates a mixed anhydride which is a potent formylating agent. The reaction is typically carried out in an appropriate solvent, such as formic acid or tetrahydrofuran, and proceeds under mild conditions to give the N-formylated product in good yield. nih.gov Other formylating reagents include ethyl formate (B1220265) or cyanomethylformate. nih.gov The choice of reagent can be influenced by the presence of other functional groups in the molecule and the desired reaction conditions.

Formylating AgentTypical ConditionsReference
Formic acid/Acetic anhydrideStirring at room temperature nih.gov
Ethyl formateRefluxing in the presence of a base
CyanomethylformateMild conditions, good for sensitive substrates nih.gov

Utilization of Chiral Auxiliary-Mediated Aldol (B89426) Additions in Related Scaffolds

A powerful strategy for constructing the carbon skeleton with control over both absolute and relative stereochemistry involves the use of chiral auxiliaries. orgsyn.org One of the most well-known examples is the Evans asymmetric aldol reaction. In this approach, a chiral oxazolidinone auxiliary is attached to a propionate (B1217596) equivalent. Deprotonation followed by reaction with isobutyraldehyde (B47883) (2-methylpropanal) leads to a highly diastereoselective aldol addition. The chiral auxiliary directs the approach of the aldehyde, leading to the formation of a specific stereoisomer of the β-hydroxy acid derivative. Subsequent steps involve the removal of the chiral auxiliary, conversion of the hydroxyl group to an amino group (e.g., via a Mitsunobu reaction with a nitrogen nucleophile followed by reduction), and finally, N-formylation as described previously. This method allows for the predictable and controlled synthesis of any of the possible stereoisomers of this compound by selecting the appropriate enantiomer of the chiral auxiliary and the correct reaction conditions.

Catalytic Approaches in Formamido Acid Synthesis

The conversion of 3-amino-4-methylpentanoic acid to its N-formyl derivative relies on the formation of an amide bond, a reaction that has been the subject of extensive research to improve efficiency and selectivity. Catalytic methods are at the forefront of these advancements, offering milder reaction conditions and higher yields compared to traditional stoichiometric reagents. nih.gov The synthesis can be approached through various catalytic systems, including homogeneous, heterogeneous, and biocatalytic methods, each with distinct advantages. A critical aspect of these syntheses is the control of stereochemistry, ensuring the production of specific stereoisomers ((3R) or (3S)) when starting from an enantiomerically pure amino acid. organic-chemistry.orgnih.govethz.ch

Homogeneous Catalysis: Homogeneous catalysts, which exist in the same phase as the reactants, offer high activity and selectivity. Transition metal complexes, particularly those of ruthenium and iron, have proven highly effective for the N-formylation of amines using sources like carbon dioxide and hydrogen or formic acid. acs.orgnih.govresearchgate.net For instance, ruthenium-pincer complexes have demonstrated exceptional productivity and selectivity in the N-formylation of various amines with CO2 and H2. nih.gov Iron catalysts, being more abundant and less toxic, represent a more sustainable alternative. acs.orgrsc.orgrsc.org Iron(II) carbonyl hydride species supported by PNP pincer ligands are notable for their high productivity in the N-formylation of amines via CO₂ hydrogenation. acs.org Organocatalysts, such as molecular iodine, have also been employed for efficient N-formylation under solvent-free conditions, offering a metal-free alternative. organic-chemistry.org

Heterogeneous Catalysis: Heterogeneous catalysts, being in a different phase from the reaction mixture, are easily separated and recycled, which is a significant advantage from a green chemistry perspective. rsc.orgnih.gov Nanocatalysts, in particular, have gained prominence due to their large surface area and high catalytic performance. rsc.orgnih.gov For example, sulfonic acid-functionalized magnetic nanoparticles (NP@SO₃H) have been used as an efficient and recyclable catalyst for the N-formylation of primary amines with formic acid under mild, room-temperature conditions. nih.govrsc.orgnih.gov Bimetallic nanoparticles, such as AuPd–Fe₃O₄, have also been reported to efficiently catalyze the N-formylation of amines at room temperature, with methanol (B129727) serving as the formyl source. nih.govmdpi.com

Biocatalysis: The use of enzymes, or biocatalysis, is an inherently green approach to chemical synthesis, offering high selectivity under mild conditions. researchgate.netnih.govyoutube.com Lipases, for example, have been successfully used for the N-formylation of amines using ethyl formate as the formylating agent. researchgate.netnih.gov This method is lauded for its mild reaction conditions, high efficacy, and the recyclability of the enzyme. nih.gov Such biocatalytic methods are particularly valuable for the synthesis of chiral molecules like the stereoisomers of this compound, as enzymes often exhibit high stereoselectivity.

Interactive Data Table: Catalytic Approaches for N-Formylation

Catalyst TypeCatalyst ExampleFormyl SourceTypical ConditionsKey FindingsCitations
Homogeneous Ruthenium-pincer complexCO₂ and H₂High pressure and temperatureHigh turnover numbers and selectivity. nih.govsemanticscholar.org
Iron(II) PNP pincer complexCO₂ and H₂1000 psi, 4-16 hHighly productive for various amines. acs.orgdocumentsdelivered.com
Molecular IodineFormic Acid70°C, solvent-freeSimple, practical, and preserves stereochemistry. organic-chemistry.org
Heterogeneous NP@SO₃H (magnetic nanocatalyst)Formic AcidRoom temperature, ethanol (B145695)Fast reaction, easy catalyst recovery and reuse. nih.govrsc.orgnih.gov
AuPd–Fe₃O₄ (bimetallic nanoparticles)MethanolRoom temperature, O₂Efficient, synergistic effect of metals, recyclable. nih.govmdpi.com
Inorganic-ligand supported Iron(III)Formic AcidMild conditionsHigh activity and selectivity, reusable. rsc.org
Biocatalytic Lipase (B570770)Ethyl FormateMild temperatureHigh efficacy, broad substrate scope, recyclable. researchgate.netnih.gov
Water-soluble Oxyma derivative/EDCIFormic AcidWater or Water/DMFHigh yields for α-amino acids. nih.gov

Green Chemistry Principles and Sustainable Synthesis Optimization

The application of green chemistry principles is crucial for developing sustainable synthetic routes to pharmaceuticals and their intermediates. ispe.orgsuanfarma.comevonik.com The synthesis of this compound can be optimized by adhering to the 12 Principles of Green Chemistry, which aim to reduce waste, use safer chemicals, improve energy efficiency, and utilize renewable resources. nih.govjddhs.com

Waste Prevention and Atom Economy: Traditional amide synthesis often involves coupling reagents that lead to poor atom economy and significant waste. acs.org Catalytic methods, especially those that utilize formic acid or CO₂ as the formyl source, are inherently more atom-economical. Formic acid, for instance, can be derived from biomass, making it a renewable C1 source. acs.org The direct condensation of 3-amino-4-methylpentanoic acid with formic acid, ideally with catalytic activation, would produce water as the only byproduct, representing a highly atom-economical route.

Safer Solvents and Auxiliaries: A major focus of green chemistry is the replacement of hazardous solvents like DMF and chlorinated hydrocarbons. numberanalytics.com For the synthesis of this compound, exploring greener solvents is essential. Water is an ideal green solvent, and methods for N-formylation of amino acids in aqueous media have been developed. nih.gov Other bio-based solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) have also been identified as suitable alternatives in amide synthesis. numberanalytics.com Solvent-free conditions, as demonstrated with iodine catalysis, represent an even more sustainable option where feasible. nih.govorganic-chemistry.org

Design for Energy Efficiency: Synthetic methods should be designed for minimal energy consumption. Reactions that proceed at ambient temperature and pressure are preferred. The use of highly active catalysts, such as the aforementioned magnetic nanocatalysts that enable room-temperature reactions, contributes significantly to energy efficiency. nih.govrsc.orgnih.gov Microwave-assisted synthesis can also be a tool to reduce reaction times and energy input compared to conventional heating. nih.gov

Sustainable Synthesis Optimization: A holistic approach to sustainable synthesis involves evaluating the entire process using green chemistry metrics. acs.orgacs.orgwhiterose.ac.uk Metrics such as Atom Economy (AE), Process Mass Intensity (PMI), and Reaction Mass Efficiency (RME) provide quantitative measures of a reaction's greenness. acs.orgacs.org By applying these metrics, different synthetic routes can be compared to identify the most sustainable option. For example, a catalytic route with a recyclable catalyst and a green solvent will likely have a much lower PMI (total mass in a process divided by the mass of the product) than a route involving stoichiometric reagents and extensive purification steps. Continuous flow chemistry is another strategy for process optimization, offering better control, improved safety, and potentially higher efficiency than batch processes. ispe.org

Interactive Data Table: Comparison of Synthetic Approaches using Green Chemistry Metrics

Synthetic ApproachFormylating Agent/ReagentSolventKey Green Chemistry ConsiderationsPotential Green Metrics ImprovementCitations
Traditional Method Acetic formic anhydrideDichloromethane (DCM)Use of hazardous reagents and solvents; generation of stoichiometric byproducts.Low Atom Economy, High Process Mass Intensity. rsc.org
Catalytic (Homogeneous) Formic Acid / Ru-catalystToluene (B28343)Use of catalyst reduces waste; potential for metal contamination; toluene is a hazardous solvent.Improved Atom Economy; Moderate PMI. nih.govnih.gov
Catalytic (Heterogeneous) Formic Acid / Magnetic NanocatalystEthanolRecyclable catalyst; ethanol is a greener solvent.High Atom Economy; Lower PMI. nih.govrsc.org
Biocatalytic Ethyl Formate / LipaseCyclopentyl methyl ether (CPME)Biodegradable catalyst; mild conditions; use of a green solvent.High Selectivity; Low E-Factor. researchgate.netnih.gov
Solvent-Free Catalytic Formic Acid / IodineNoneEliminates solvent waste; simple procedure.Very High Atom Economy; Very Low PMI. organic-chemistry.org

Chemical Reactivity and Derivatization of 3 Formamido 4 Methylpentanoic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for various chemical modifications, including the formation of esters and amides, as well as reduction and oxidation reactions.

Esterification and Amidation Reactions

The carboxylic acid of 3-Formamido-4-methylpentanoic acid can be readily converted to its corresponding esters and amides. These reactions are fundamental in organic chemistry and are often employed to protect the carboxylic acid group, modify the compound's solubility, or to create new bioactive molecules.

Esterification typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. A common method for esterification that avoids harsh acidic conditions is the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This method is known for its mild reaction conditions, proceeding at room temperature. orgsyn.org

Amidation is the reaction of the carboxylic acid with an amine to form an amide. This transformation is one of the most frequently used reactions in medicinal chemistry. mdpi.com Direct amidation can be achieved using various catalysts, including boronic acids and iron-based Lewis acids. mdpi.com

Table 1: Examples of Esterification and Amidation Reactions
Reaction TypeReactantsKey Reagents/CatalystsProduct
EsterificationThis compound, Alcohol (e.g., Methanol)Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP)Methyl 3-formamido-4-methylpentanoate
AmidationThis compound, Amine (e.g., Benzylamine)Boric Acid, Iron(III) Chloride (FeCl3)N-Benzyl-3-formamido-4-methylpentanamide

Reductions and Oxidations

The carboxylic acid group can undergo reduction to form a primary alcohol. This transformation typically requires strong reducing agents such as lithium aluminum hydride (LiAlH₄). The resulting alcohol can then serve as a starting point for further synthetic modifications.

Oxidation of the carboxylic acid moiety is not a common reaction as it is already in a high oxidation state. However, oxidative degradation of the entire molecule can occur under harsh conditions.

Transformations Involving the Formamido Group

The formamido group (-NHCHO) also offers several avenues for chemical modification, including its removal (deformylation), substitution on the nitrogen atom, and its participation in one-carbon unit transfer reactions.

Hydrolysis and Deformylation Reactions

The formyl group can be removed through hydrolysis to yield the corresponding primary amine, 3-amino-4-methylpentanoic acid. This deformylation can be achieved under acidic or basic conditions. Acidic hydrolysis is often carried out by heating with dilute hydrochloric acid. google.com However, for molecules with other acid-sensitive functional groups, milder methods are preferred to avoid unwanted side reactions. google.com For instance, allowing the compound to stand in methanolic hydrochloric acid at room temperature can effect deformylation, though it may take a significant amount of time. google.com

Alternative methods for deformylation have been developed to overcome the harshness of strong acids. One such method involves the use of urea (B33335) in the presence of a polar solvent and a strong acid, which has been shown to be effective for N-formyl peptide esters. google.com

Table 2: Deformylation Methods
MethodReagentsConditionsKey Feature
Acidic HydrolysisDilute Hydrochloric AcidHeatingSimple and inexpensive google.com
Acidic-alcoholic HydrolysisMethanolic Hydrochloric AcidRoom temperature, 48 hoursMilder conditions to prevent peptide bond cleavage google.com
Urea-based DeformylationUrea, Strong Acid (e.g., HCl), Polar Solvent30°C to refluxEffective for N-formyl esters google.com

N-Substitution Reactions

While the formamido nitrogen is less nucleophilic than a free amine, it can still undergo substitution reactions under certain conditions. These reactions would typically involve deprotonation of the N-H bond followed by reaction with an electrophile. However, such reactions are less common compared to the derivatization of the corresponding free amine after deformylation.

One-Carbon Unit Transfer Reactions

The formamido group is a key player in one-carbon metabolism, a set of biochemical pathways that transfer one-carbon units. proteopedia.orgcreative-proteomics.com In this context, the formyl group can be transferred to other molecules. These reactions are typically catalyzed by enzymes and utilize cofactors like tetrahydrofolate (THF). uthscsa.edu The transfer of one-carbon units is crucial for the biosynthesis of essential molecules such as purines and thymidine. nih.gov While these are primarily biological processes, the concept of the formyl group as a one-carbon donor can be applied in synthetic chemistry. proteopedia.orgnih.gov

Table of Compounds

Compound NameChemical FormulaMolecular Weight (g/mol)CAS Number
This compoundC₇H₁₃NO₃159.181341482-31-2 bldpharm.com
(R)-3-Formamido-4-methylpentanoic acidC₇H₁₃NO₃159.181604272-34-5 bldpharm.com
(S)-3-Formamido-4-methylpentanoic acidC₇H₁₃NO₃159.181604427-90-8 bldpharm.com
3-Amino-4-methylpentanoic acidC₆H₁₃NO₂131.175699-54-7 medchemexpress.com
(S)-3-amino-4-methyl-pentanoic acidC₆H₁₃NO₂131.17NA sigmaaldrich.com
4-Methylpentanoic acidC₆H₁₂O₂116.16646-07-1 sigmaaldrich.comwikipedia.org
Methyl 3-formamido-4-methylpentanoateC₈H₁₅NO₃173.21NA
N-Benzyl-3-formamido-4-methylpentanamideC₁₄H₂₀N₂O₂248.32NA
(R)-2-formamido-4-methylpentanoic acidC₇H₁₃NO₃159.1844978-39-4 medchemexpress.com
3-formyl-4-methyl-pentanoic acidNANANA google.com
4-methyl-3-formyl-pentanoic acid estersNANANA google.com
(R)-3-hydroxy-4-methylpentanoic acidNANANA orgsyn.org
(3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic AcidNANANA nih.gov
3-Methoxy-4-methylpentanoic acidC₇H₁₄O₃146.18NA nih.gov
3-Ethyl-4-methylpentanoic acidC₈H₁₆O₂144.21NA nih.gov
(R)-4-Methyl-3-(methylamino)pentanoic acidC₇H₁₅NO₂145.20NA bldpharm.com

Stereochemical Integrity and Transformations

The stereochemistry of this compound, particularly at the C3 carbon, is a critical aspect of its chemical identity. The preservation or transformation of this stereocenter is highly dependent on the reaction conditions.

The α-proton to the carboxyl group in β-amino acids is less acidic than in their α-amino acid counterparts, generally making β-amino acids more resistant to racemization. However, the potential for epimerization still exists, particularly under conditions that favor the formation of a carbanion or an equivalent resonance-stabilized intermediate. Factors that can influence the stereochemical integrity of this compound include the pH of the medium and the nature of the reagents used in chemical transformations. creation.com

In the context of peptide synthesis, where the carboxylic acid moiety is activated, the risk of racemization increases. The formation of highly activated intermediates can facilitate the loss of the C3 proton, leading to a loss of stereochemical purity. highfine.com However, studies on β-amino acids suggest that they are generally more stable to racemization during coupling reactions compared to α-amino acids due to the formation of a more stable six-membered hydrogen-bonded pseudo-ring in their activated esters. nih.gov

Transformations involving the formamide (B127407) group, such as deformylation, can also impact stereochemical integrity, although the N-formyl group is generally considered stable under neutral and mildly basic conditions. acs.org Acid-catalyzed hydrolysis of the formyl group, while a common deprotection strategy, must be carefully controlled to avoid conditions that might also promote epimerization at the C3 center.

Table 1: Factors Influencing Stereochemical Integrity of this compound

FactorInfluence on Stereochemical IntegrityRationale
pH High or low pH can increase the risk of racemization.Base can catalyze the removal of the C3 proton, while strong acid can promote enolization. creation.com
Activating Agents Strong activating agents for the carboxyl group increase the risk of racemization.Formation of highly reactive intermediates can facilitate proton abstraction at C3. highfine.com
Temperature Higher temperatures can accelerate racemization rates.Provides the necessary activation energy for proton abstraction and inversion of stereocenter.
Solvent Polar aprotic solvents may stabilize charged intermediates, potentially increasing racemization.The ability of the solvent to stabilize the carbanionic intermediate can influence the rate of epimerization.

Stability Studies under Diverse Chemical Conditions

The stability of this compound is a crucial parameter for its handling, storage, and application in synthetic chemistry. Its degradation can occur through hydrolytic or oxidative pathways, primarily targeting the formamide and carboxylic acid functionalities.

Hydrolytic Degradation:

The formamide bond in this compound is susceptible to hydrolysis under both acidic and basic conditions, although it is generally more stable than an ester linkage. acs.org

Under neutral conditions, the hydrolysis of formamide is a slow process. The mechanism is thought to involve the hydration of the carbonyl group to form a diol intermediate, followed by a water-assisted proton transfer. nih.govresearchgate.net

Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. acs.orgmcmaster.ca This is a common method for the removal of the N-formyl protecting group. However, prolonged exposure to strong acidic conditions can lead to complete degradation of the molecule. acs.org

Base-catalyzed hydrolysis involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon of the formamide. This pathway is generally less efficient for formamides compared to other amides. mcmaster.ca

The carboxylic acid group can also participate in intramolecular reactions, especially under conditions that favor the formation of an anhydride (B1165640) or other activated species, which could then be susceptible to hydrolysis.

Oxidative Degradation:

The formamide moiety can be susceptible to oxidation. The reaction with oxidizing agents can lead to the cleavage of the N-C bond or modification of the formyl group. For instance, the photo-oxidation of formamide in the presence of hydroxyl radicals has been shown to proceed via C-H abstraction, leading to the formation of isocyanic acid. acs.orgacs.org While the specific oxidative degradation pathways for this compound have not been detailed in the literature, it is plausible that similar mechanisms could occur.

The isobutyl side chain, being an alkyl group, is relatively stable to oxidation under mild conditions. However, strong oxidizing agents could potentially lead to the oxidation of the tertiary carbon or other positions on the side chain. Some post-translational modifications of proteins involve the oxidation of amino acid side chains, which can be indicative of oxidative stress. wikipedia.org

Table 2: Predicted Stability of this compound under Various Conditions

ConditionStabilityPotential Degradation Products
Neutral Aqueous Solution (pH 7) Relatively stable over short periods.Slow hydrolysis to 3-amino-4-methylpentanoic acid and formic acid. nih.gov
Acidic Conditions (e.g., 1M HCl) Susceptible to hydrolysis.3-amino-4-methylpentanoic acid, formic acid. acs.org
Basic Conditions (e.g., 1M NaOH) More stable than under acidic conditions, but hydrolysis can occur.3-amino-4-methylpentanoate, formate (B1220265). mcmaster.ca
Oxidative Conditions (e.g., H₂O₂) Potentially susceptible to oxidation.Isocyanic acid derivatives, products of side-chain oxidation. acs.orgacs.org

Biochemical and Mechanistic Investigations of 3 Formamido 4 Methylpentanoic Acid Analogues

Enzymatic Transformations and Metabolic Pathways

The study of 3-Formamido-4-methylpentanoic acid and its analogues involves understanding their origins in biological systems, which are often traced back to enzymatic processes and microbial metabolism. These pathways highlight how the basic scaffold of the molecule is synthesized and transformed.

The biosynthesis of the core structure of this compound is closely linked to the metabolism of leucine (B10760876). A key enzyme in this process is Leucine 2,3-aminomutase. nih.govwikipedia.org This enzyme catalyzes the conversion of (2S)-alpha-leucine into (3R)-beta-leucine, also known as 3-amino-4-methylpentanoic acid. nih.govwikipedia.org This reaction is a crucial step in the catabolism of leucine. nih.gov

The reaction is an intramolecular transfer of an amino group, belonging to the isomerase family of enzymes. wikipedia.org 3-Amino-4-methylpentanoic acid is the direct precursor to this compound, differing only by the formylation of the amino group. The enzyme activity for this conversion has been identified in various organisms, including several clostridia bacteria and in the livers of mammals such as rats and sheep. nih.gov It is a coenzyme B12-dependent process. nih.gov

Enzyme Substrate Product Reaction Type Cofactor
Leucine 2,3-aminomutase(2S)-alpha-Leucine(3R)-beta-Leucine (3-amino-4-methylpentanoic acid)Isomerization (amino group migration)Cobamide (B12)

Microorganisms play a significant role in producing a diverse array of metabolites, including amino acid derivatives. The yeast Torulaspora delbrueckii has gained attention in biotechnology, particularly in the wine industry, for its contribution to the final product's chemical profile. mdpi.com This yeast is known to produce 3-amino-4-methylpentanoic acid as a metabolite. medchemexpress.com

During fermentation processes, such as in wine production, T. delbrueckii can influence the aroma and flavor profile by generating various compounds. medchemexpress.commdpi.com The production of 3-amino-4-methylpentanoic acid by this yeast demonstrates a natural biotransformation pathway for generating the structural precursor to this compound. medchemexpress.com Research indicates that metabolites from T. delbrueckii can enhance the synthesis of aromatic compounds like ethyl esters in other yeasts, such as Saccharomyces cerevisiae, thereby improving the sensory qualities of the wine. medchemexpress.com The metabolic output of these yeasts is highly dependent on the composition of the growth medium, which can modulate the biosynthesis of various derivatives. mdpi.com

Microorganism Process Key Metabolite Produced Significance
Torulaspora delbrueckiiFermentation (e.g., wine)3-Amino-4-methylpentanoic acidContributes to the chemical profile of fermented products. medchemexpress.com
Torulaspora delbrueckiiTryptophan MetabolismTryptophan derivatives (e.g., N-acetyltryptamine)Highlights yeast-specific responses to physiological stress and nutrient availability. mdpi.com

The esters of amino acid derivatives can interact with various metabolic enzymes, with lipases being a well-studied example. Lipases are utilized in the pharmaceutical industry for their ability to catalyze stereoselective reactions under mild conditions. nih.gov

One key application is the kinetic resolution of esters. For instance, the lipase (B570770) Novozym 435 can effectively catalyze the hydrolysis of γ-nitro esters, which is a critical step in the synthesis of pregabalin (B1679071) ((S)-3-(aminomethyl)-5-methylhexanoic acid), a structural analogue. nih.gov This enzymatic hydrolysis yields (S)-γ-nitro acids with high enantiomeric excess. nih.gov Similarly, lipases from Candida rugosa have been used for the kinetic resolution of diastereoisomeric acetates to produce an enantiopure intermediate required for the synthesis of Ezetimibe, a cholesterol-reducing drug. nih.gov

Furthermore, lipases are used to modify drugs to improve their properties. For example, esters of the antibiotic chloramphenicol (B1208) are prepared using lipases to produce a more palatable, less bitter form of the drug. nih.gov These examples demonstrate that enzymes like lipases can recognize and transform esters of compounds structurally related to this compound, highlighting a point of interaction with metabolic enzymes.

Design and Evaluation of Peptidomimetics and Enzyme Inhibitors based on Structural Scaffolds

The development of new therapeutic agents often involves creating peptidomimetics, which are molecules designed to mimic the structure and function of natural peptides but with improved stability and bioavailability. nih.govnih.gov The structural scaffold of this compound, as a nonproteinogenic amino acid, is of interest in this field.

The core principle of peptidomimetic design is to replace natural amino acids in a peptide with modified counterparts. nih.gov This strategy aims to create molecules with enhanced metabolic stability against enzymatic degradation. nih.gov Scaffolds that are rich in sp3 hybridized centers are increasingly utilized because they provide a pronounced three-dimensional character, which is often crucial for disrupting protein-protein interactions (PPIs). nih.gov

A key goal in this area is to create rigid or constrained structures that stimulate the formation of specific secondary structures, such as β-turns. nih.gov By using a synthetic pathway to generate a variety of substituted peptidomimetic core structures, it is possible to attach different appendages, potentially using combinatorial chemistry techniques. nih.gov The design of such molecules must carefully consider the torsional angles (χ-space) of the amino acid side chains, as these are critical for biological activity and selectivity. mdpi.com The development of deep learning models like DeepCubist aids in designing peptidomimetics by superposing 3D scaffolds onto target peptide conformations to generate novel candidate compounds. nih.gov

Mechanistic Role in Modulating Cellular Biochemical Processes (e.g., influence on hormone secretion or metabolic fuel supply by amino acid derivatives)

Amino acid derivatives are fundamental signaling molecules that play crucial roles in regulating a wide array of physiological functions, most notably hormone secretion. numberanalytics.comnih.gov These derivatives can act as hormone precursors, metabolites, or direct modulators of hormone signaling pathways. numberanalytics.com

Hormones derived from amino acids can be categorized based on their parent molecule. For example:

Tyrosine Derivatives: This single amino acid is the precursor for the catecholamines (epinephrine, norepinephrine, and dopamine) and the thyroid hormones (T3 and T4). lumenlearning.comsketchy.com Catecholamines are central to the "fight-or-flight" response, while thyroid hormones regulate metabolism. lumenlearning.comsketchy.com

Tryptophan Derivatives: Tryptophan is converted into serotonin, which is then used to synthesize melatonin, the hormone that regulates sleep-wake cycles. lumenlearning.com

Beyond serving as building blocks, some amino acids and their derivatives can directly influence hormone release. nih.gov Excitatory amino acids such as glutamate (B1630785) and aspartate can stimulate the secretion of pituitary hormones like luteinizing hormone (LH), follicle-stimulating hormone (FSH), and growth hormone (GH). nih.gov This modulation can occur indirectly through actions on the hypothalamus or by direct effects on the adenohypophysis. nih.gov These interactions highlight the integral role of amino acid-derived structures in controlling critical physiological processes like growth and reproduction. nih.gov

Amino Acid Precursor Hormone Derivative Primary Function
TyrosineEpinephrine, NorepinephrineMediate "fight-or-flight" response. lumenlearning.com
TyrosineThyroid Hormones (T3, T4)Regulate metabolism, growth, and development. sketchy.com
TryptophanMelatoninRegulates circadian rhythms (sleep-wake cycles). lumenlearning.com

Investigation of its Role as an Endogenous Metabolite (e.g., involvement in cholesterol metabolism pathways)

The direct precursor to this compound, 3-amino-4-methylpentanoic acid (or β-leucine), is recognized as an endogenous metabolite in humans. medchemexpress.comglpbio.com It is naturally produced from the metabolism of the essential amino acid L-leucine via the action of the enzyme leucine 2,3-aminomutase. medchemexpress.comglpbio.com This establishes a clear biological origin for the core structure of the molecule within human metabolic pathways.

While the direct involvement of this compound in cholesterol metabolism is not detailed in the available research, structurally related compounds are pertinent to pathways involving cholesterol-modifying drugs. For instance, enzymatic resolutions using lipases are employed in the synthesis of a key enantiopure intermediate of Ezetimibe. nih.gov Ezetimibe is a pharmaceutical agent used to lower cholesterol levels in the blood. nih.gov This connection, although through a synthetic route for a pharmaceutical, illustrates how scaffolds related to amino acid derivatives can be relevant in the context of cholesterol-related therapeutic interventions.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the separation and quantification of 3-Formamido-4-methylpentanoic acid from complex mixtures. The choice of technique depends on the required sensitivity, the complexity of the sample matrix, and the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like this compound. researchgate.netnih.gov Method development focuses on achieving optimal separation from impurities and matrix components.

A typical reversed-phase HPLC (RP-HPLC) method would be developed. Given the compound's polarity, a C18 or C8 column would be appropriate. nih.govnih.gov The mobile phase would likely consist of an aqueous component with an acid modifier (e.g., trifluoroacetic acid or formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govnih.gov The gradient or isocratic elution would be optimized to ensure a sharp peak shape and adequate retention time.

Since this compound lacks a strong chromophore, detection can be challenging. Detection at low UV wavelengths (e.g., < 220 nm) is possible due to the carboxyl and amide groups, but may suffer from low sensitivity and interference. researchgate.net Alternative detection methods include Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or, more commonly, coupling to a mass spectrometer (LC-MS). shimadzu.com

Validation of the HPLC method is critical and would be performed according to International Conference on Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness. nih.govdemarcheiso17025.comnih.gov

Table 1: Representative HPLC Method Validation Parameters and Acceptance Criteria

Validation Parameter Description Typical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. nih.gov Peak purity index should be > 99%; no interference at the retention time of the analyte.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte. nih.govresearchgate.net Correlation coefficient (r²) ≥ 0.999. researchgate.net
Accuracy The closeness of agreement between the true value and the value found. ikev.org Mean recovery of 98-102% over a minimum of three concentration levels. nih.gov
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. ikev.org Repeatability (intra-day) and Intermediate Precision (inter-day) RSD ≤ 2%. demarcheiso17025.com
Limit of Detection (LOD) The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated. ikev.org Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of an analyte in a sample which can be determined with suitable precision and accuracy. researchgate.net Signal-to-Noise ratio of 10:1; precision and accuracy should meet acceptance criteria.

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. ikev.org | RSD of results should remain ≤ 2% with variations in flow rate (±5%), column temperature (±5°C), etc. researchgate.net |

This table presents typical parameters and criteria for HPLC method validation based on general pharmaceutical guidelines; specific values may vary based on the method's application.

Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, making it suitable for trace analysis. nih.gov However, this compound is non-volatile and cannot be directly analyzed by GC. Therefore, a crucial derivatization step is required to increase its volatility. Common derivatization agents for carboxylic acids and amides include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or alkylating agents like pentafluorobenzyl bromide (PFB-Br). mdpi.com The resulting derivative is then thermally stable and volatile for GC analysis.

For trace quantification, isotopic labeling combined with GC-MS is the gold standard. nih.gov A stable isotope-labeled internal standard of this compound (e.g., containing ¹³C or ²H) would be synthesized. This standard is chemically identical to the analyte but has a different mass. By adding a known amount of the labeled standard to the sample, variations in sample preparation, derivatization efficiency, and injection volume are corrected for, leading to highly accurate and precise quantification via isotope dilution mass spectrometry. mdpi.com The mass spectrometer would be operated in selected ion monitoring (SIM) mode to monitor characteristic ions of both the native analyte and the labeled internal standard.

For analyzing this compound in complex biological or environmental matrices, hyphenated techniques are indispensable. nih.gov Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool that combines the separation power of HPLC with the sensitivity and selectivity of triple quadrupole mass spectrometry. shimadzu.com In LC-MS/MS, the analyte is separated by LC, ionized (typically by electrospray ionization - ESI), and the specific precursor ion corresponding to the protonated or deprotonated molecule ([M+H]⁺ or [M-H]⁻) is selected. This precursor ion is then fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, minimizing matrix interference. shimadzu.com This technique is ideal for identifying and quantifying the compound and its potential degradation products in complex samples. nih.gov

High-Performance Thin-Layer Chromatography (HPTLC) coupled with mass spectrometry (HPTLC-MS) is another valuable technique, particularly for high-throughput screening and identifying degradants. HPTLC allows for the parallel separation of multiple samples on a single plate. After development, specific spots of interest can be eluted from the plate and analyzed by MS to confirm the identity of compounds, including potential impurities or degradation products.

Advanced Spectroscopic Quantification Methods (e.g., UV-Vis, Fluorescence, Chiroptical Spectroscopy)

While chromatography is dominant, spectroscopic methods can be applied, though often with limitations for a compound like this compound.

UV-Vis Spectroscopy: Direct quantification by UV-Vis spectroscopy is challenging. The formamido and carboxylic acid moieties are weak chromophores, absorbing only in the far UV region (around 200-220 nm). At these wavelengths, interference from other compounds and solvents is highly probable, making the method non-specific for all but the purest of samples.

Fluorescence Spectroscopy: this compound is not naturally fluorescent. Therefore, to use fluorescence spectroscopy, the compound must first be derivatized with a fluorescent tag. Reagents that react with the carboxylic acid group could be employed for this purpose. While this approach can yield very high sensitivity, the derivatization step adds complexity and potential for variability.

Chiroptical Spectroscopy: If this compound is synthesized from a chiral precursor like L-leucine or D-leucine, it will be optically active. Chiroptical techniques like Circular Dichroism (CD) spectroscopy could be used to confirm the stereochemistry and assess the enantiomeric purity of the compound. While CD is primarily a qualitative tool for stereochemical analysis, it can be adapted for quantitative purposes under specific, controlled conditions.

Application of Statistical and Chemometric Methods in Analytical Data Interpretation (e.g., Principal Component Analysis, Support Vector Machine)

In studies where this compound is one of many variables measured across a large set of samples, chemometric methods are essential for data interpretation. researchgate.net

Principal Component Analysis (PCA) is an unsupervised pattern recognition technique used to reduce the dimensionality of complex datasets. researchgate.netresearchgate.net For instance, if the concentration of this compound and other metabolites were measured in different sample groups (e.g., control vs. treated), PCA could be used to visualize trends, identify outliers, and determine if the compound is a significant contributor to the variation between groups. nih.gov The output, often a scores plot and a loadings plot, shows how samples cluster and which variables (analytes) are responsible for that clustering. researchgate.netnih.gov

Support Vector Machine (SVM) is a supervised machine learning algorithm that can be used for classification or regression. After an analytical method has quantified this compound and other markers, an SVM model could be trained to classify new, unknown samples into predefined categories based on their analytical profiles.

Method Validation and Quality Assurance for Rigorous Research Applications

For any analytical method to be considered reliable for rigorous research, it must undergo thorough validation. ikev.org This process provides documented evidence that the procedure is suitable for its intended purpose. biopharminternational.com Key validation characteristics are established according to guidelines from bodies like the ICH. demarcheiso17025.com

Quality Assurance (QA) ensures that the validation is performed correctly and that the validated method is consistently applied during routine analysis. This includes regular system suitability tests to ensure the analytical system is performing correctly, the use of certified reference materials and internal standards, and adherence to standard operating procedures (SOPs).

Table 2: Summary of Method Validation Elements

Element Purpose
Specificity/Selectivity To demonstrate that the signal is from the analyte of interest only. researchgate.net
Linearity & Range To confirm a proportional relationship between signal and concentration over a defined range. researchgate.net
Accuracy To determine the closeness of the measured value to the true value. researchgate.net
Precision To assess random error through repeatability (same day, analyst, instrument) and intermediate precision (different days, analysts, instruments). demarcheiso17025.com
Detection Limit (LOD) To establish the lowest concentration that can be detected. researchgate.net
Quantitation Limit (LOQ) To establish the lowest concentration that can be measured with acceptable accuracy and precision. researchgate.net
Robustness To evaluate the method's resilience to small, deliberate changes in parameters. nih.gov

| Stability | To check the stability of the analyte in the sample matrix and in prepared solutions under various conditions. demarcheiso17025.com |

This table summarizes the essential components of analytical method validation required for quality assurance in research applications.

Synthetic Utility and Applications in Materials Science and Organic Synthesis

3-Formamido-4-methylpentanoic Acid as a Chiral Building Block in Asymmetric Synthesis

The primary value of this compound in organic synthesis lies in its identity as a chiral building block. Chiral molecules exist in two non-superimposable mirror-image forms (enantiomers), and often only one enantiomer exhibits the desired biological or chemical activity. The pharmaceutical and agrochemical industries increasingly demand single-enantiomer drugs and chemicals to improve efficacy and reduce side effects. nih.gov

This compound offers a readily available source of chirality. Its synthesis provides a specific stereoisomer, such as (3R)-3-Formamido-4-methylpentanoic acid, which can be used to construct larger molecules with a defined three-dimensional structure. bldpharm.combldpharm.com The process of using non-chiral starting materials to create homochiral products through chiral catalysts or auxiliaries is a cornerstone of modern chemistry. nih.gov This compound is an example of a chiral intermediate that can be employed in such syntheses.

The synthetic utility is rooted in the ability to transfer its stereocenter to a new, more complex molecule. For instance, the related compound (R)-(+)-3-hydroxy-4-methylpentanoic acid is synthesized with high optical purity and used in stereoselective aldol (B89426) additions, a fundamental carbon-carbon bond-forming reaction. orgsyn.org Similarly, this compound can serve as a nucleophile or be otherwise incorporated into a synthetic route where the chirality at its C3 position directs the stereochemical outcome of subsequent reactions.

Incorporation into Complex Molecular Architectures (e.g., peptidomimetics, natural product fragments, macrocyclic ketones)

The structure of this compound makes it an excellent candidate for incorporation into sophisticated molecular frameworks.

Peptidomimetics: The compound is a derivative of a β-amino acid. nih.govmedchemexpress.com Peptides are made from α-amino acids, but chains made with β-amino acids (β-peptides) can form stable, predictable secondary structures like helices and sheets. These are of great interest because they are often resistant to degradation by proteases, the enzymes that break down normal peptides in the body. The formamido group (-NHCHO) in this compound acts as a protecting group for the amine. After deprotection, the resulting β-amino acid, 3-amino-4-methylpentanoic acid, can be coupled with other amino acids to create peptidomimetics with tailored properties. Its classification as a reagent for peptide synthesis underscores this application. medchemexpress.com

Natural Product Fragments: Many natural products contain chiral segments derived from amino acids or fatty acids. This compound can serve as a fragment for the total synthesis of such natural products, providing the specific branched-chain alkyl structure and stereochemistry found in the target molecule.

Macrocyclic Ketones: Macrocyclic compounds, which contain large rings of atoms, are important in the fragrance industry. For example, (±)-muscone, a valuable fragrance component, is a 15-membered macrocyclic ketone. nih.gov The synthesis of such large rings often involves the cyclization of long, linear carboxylic acids. While not a direct precursor, derivatives of pentanoic acid are fundamental starting points for building the carbon chains necessary for these structures. Methodologies like electrophilic halogen-mediated semipinacol rearrangement are used to expand rings and form these complex macrocycles, illustrating the importance of functionalized aliphatic acid chains in this area of synthesis. nih.gov

Role as an Intermediate in the Synthesis of Value-Added Chemicals and Other Organic Compounds

Beyond its use as a chiral building block, this compound and its close structural relatives serve as key intermediates in the production of other valuable organic compounds. An intermediate is a molecule that is formed during the middle stages of a multi-step synthesis. researchgate.net

For example, derivatives of 3-formyl-4-methylpentanoic acid, a compound structurally similar to the title compound, are patented for their use as intermediates in the preparation of highly active insecticidal esters. google.com This highlights a direct application in agrochemistry, where a methylpentanoic acid backbone is elaborated into a final, commercially valuable product. The synthesis of complex molecules often involves the reaction of intermediates over catalysts; for instance, zinc acetate (B1210297) is used to catalyze the reaction between 4,4′-methylenedianiline and dimethyl carbonate to produce specific carbamates. researchgate.net The reactivity of the carboxylic acid and the protected amine in this compound allows it to be transformed through various chemical reactions into a wide array of other functionalized molecules.

Potential in Polymer and Materials Science Applications (e.g., precursors for biopolymers)

In materials science, there is a growing demand for sustainable and functional polymers. Biopolymers, which are derived from renewable resources, are a key area of research. Volatile fatty acids (VFAs) produced from the microbial fermentation of waste, such as sewage sludge, are recognized as valuable metabolic precursors for biopolymer generation. unipa.it These short and medium-chain fatty acids can be polymerized to create biodegradable plastics and other materials.

This compound represents a functionalized monomer that could be used in this context. Its carboxylic acid group can participate in polymerization reactions (e.g., forming polyesters or polyamides). The presence of the formamido group and the chiral center offers the potential to create specialized polymers with unique properties:

Chirality: Introducing chiral monomers can lead to polymers with specific optical properties or the ability to form helical structures.

Hydrogen Bonding: The formamido group can participate in hydrogen bonding, which can influence the polymer's mechanical properties, such as strength and thermal stability.

Functionality: The formamido group can be hydrolyzed post-polymerization to an amine group, providing a site for further chemical modification of the polymer surface or backbone.

Applications in Agrochemistry and Environmental Science (e.g., related to volatile fatty acid metabolism in wastewater treatment)

The applications of this compound and related compounds extend into agrochemistry and environmental science.

As noted, derivatives of methylpentanoic acid are used as intermediates in the synthesis of insecticides. google.com This provides a direct link to agrochemical applications, where chemical synthesis is used to produce crop protection agents.

In environmental science, the management of wastewater is a critical challenge. Modern wastewater treatment plants are increasingly viewed as biorefineries, where valuable compounds can be extracted from waste streams. unipa.it A key process is the anaerobic fermentation of excess sludge to produce volatile fatty acids (VFAs), such as acetic and propionic acid. nih.gov These VFAs are highly valuable; they can serve as an internal carbon source to enhance the removal of nutrients like nitrogen (denitrification) from the wastewater, or they can be harvested as precursors for biopolymer production. nih.govmdpi.com Research has focused on optimizing conditions to maximize VFA yield, with factors like pH playing a crucial role. nih.gov For example, a pH of 10.0 has been identified as optimal for VFA production from excess sludge. nih.gov The metabolism of fatty acids is central to these environmental technologies, and as a substituted fatty acid, this compound belongs to a class of compounds integral to sustainable waste management and resource recovery. unipa.itnih.gov

Table 1: Research Findings on Volatile Fatty Acid (VFA) Production from Excess Sludge This table summarizes key findings related to the production of VFAs, a class of compounds structurally related to this compound, in environmental applications.

ParameterFindingReference
Optimal pH for VFA Production A pH of 10.0 was found to be optimal for maximizing VFA accumulation from excess sludge. nih.gov
Dominant VFA Species Acetic acid and propionic acid were the dominant types of VFAs produced under optimal conditions. nih.gov
Microbial Role Pseudomonas sp. was identified as a major bacterium capable of utilizing organic carbon across all tested pH levels for VFA production. nih.gov
Application VFAs produced from sludge can be used as a cost-effective internal carbon source in wastewater treatment processes to improve nutrient removal. nih.govmdpi.com

Future Research Directions and Emerging Paradigms

Development of Novel and Highly Efficient Stereoselective Synthesis Routes

The biological activity of chiral molecules is often dictated by their stereochemistry. Therefore, the development of efficient stereoselective synthesis routes for 3-Formamido-4-methylpentanoic acid is paramount. Current synthetic approaches often yield racemic mixtures, necessitating challenging and often inefficient separation processes. Future research should prioritize the development of asymmetric catalytic methods to afford enantiomerically pure forms of the compound.

Photoredox catalysis has emerged as a powerful tool for the stereoselective synthesis of unnatural α-amino acids. chemrxiv.orgnih.govrsc.org This approach, which utilizes visible light to drive chemical reactions, offers a promising avenue for the synthesis of this compound with high stereocontrol. chemrxiv.orgnih.govrsc.org Additionally, enzymatic strategies, employing engineered amino acid dehydrogenases, present a green and highly selective alternative for the asymmetric synthesis of non-natural amino acids. acs.org

Table 1: Potential Stereoselective Synthesis Strategies

Synthesis StrategyDescriptionPotential Advantages
Asymmetric Hydrogenation The use of chiral catalysts to selectively hydrogenate a prochiral precursor, such as a dehydroamino acid derivative.High enantioselectivity, well-established methodology.
Chiral Auxiliary-Mediated Alkylation The attachment of a chiral auxiliary to a glycine-derived precursor to direct the stereoselective alkylation of the α-carbon.Good stereocontrol, versatility in introducing various side chains.
Enzymatic Resolution The use of enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired stereoisomer.High specificity, mild reaction conditions.
Photoredox Catalysis Visible light-mediated stereoselective C-radical addition to a chiral glyoxylate-derived sulfinyl imine. chemrxiv.orgnih.govrsc.orgUse of ubiquitous carboxylic acids as radical precursors, operational simplicity. chemrxiv.orgnih.govrsc.org

In-depth Mechanistic Studies of its Biochemical Interactions and Pathways

Understanding how this compound interacts with biological systems is crucial for harnessing its potential applications. The N-formyl group can significantly influence the molecule's properties, including its ability to act as a metabolic intermediate or a signaling molecule. N-formylated peptides are known to be potent chemoattractants for immune cells, binding to specific G protein-coupled receptors. nih.gov Research into whether this compound can modulate these or other receptors is a key area for future investigation.

Furthermore, the metabolic fate of this compound is of significant interest. N-formylation has been identified as a metabolic pathway for some aromatic amines. nih.gov Investigating the enzymes responsible for the potential synthesis and degradation of this compound within biological systems will provide insights into its physiological role. N-acyl amino acids, a broader class to which this compound belongs, are involved in various biological processes, and their metabolic pathways are an active area of research. frontiersin.orgnih.gov

Exploration of Advanced Analytical Techniques for Real-time Monitoring and Metabolomics

To study the biochemical interactions and pathways of this compound, the development of sensitive and selective analytical methods is essential. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful technique for the analysis of amino acids and their derivatives. shimadzu.combohrium.com Future research should focus on developing robust UHPLC-MS/MS methods for the quantification of this compound in complex biological matrices.

Metabolomics studies, which aim to comprehensively analyze the small molecule content of a biological system, will be instrumental in understanding the impact of this compound on cellular metabolism. bohrium.com Advanced techniques, such as those combining ion-exchange chromatography with post-column derivatization, offer high accuracy and are considered a gold standard for amino acid analysis. altabioscience.com

Table 2: Advanced Analytical Techniques for Studying this compound

Analytical TechniqueApplicationKey Advantages
UHPLC-MS/MS Quantification in biological samples.High sensitivity, high selectivity, rapid analysis. bohrium.com
Ion-Exchange Chromatography Separation and quantification.Robust and accurate, gold standard for amino acid analysis. altabioscience.com
NMR Spectroscopy Structural elucidation and interaction studies.Provides detailed structural information.
Capillary Electrophoresis-MS Analysis of charged species.High separation efficiency, low sample consumption.

Computational Design and Predictive Modeling for Structure-Function Relationships and De Novo Design

Computational modeling provides a powerful in silico approach to predict the properties and interactions of molecules, thereby guiding experimental research. warwick.ac.uk Molecular dynamics simulations can be employed to study the conformational dynamics of this compound and its interactions with potential biological targets, such as enzymes and receptors. byu.edunih.gov

Furthermore, computational methods can aid in the de novo design of novel derivatives of this compound with enhanced or specific biological activities. nih.gov By understanding the structure-function relationships, researchers can rationally design molecules with improved therapeutic potential. These computational approaches can significantly accelerate the drug discovery and development process. warwick.ac.uk

Untapped Potential in Interdisciplinary Research Fields and Unconventional Chemical Applications

The unique structural features of this compound open up possibilities for its application in diverse and unconventional fields. Modified amino acids are increasingly being used in materials science and biotechnology. mdpi.comsigmaaldrich.com For instance, amino acid-based ionic liquids are being explored for their potential in drug delivery and as environmentally friendly solvents. mdpi.com

The introduction of amino acids into natural products is a strategy to improve their solubility and biological activity. nih.gov this compound could serve as a novel building block in the synthesis of peptidomimetics and other complex molecules with unique properties. Its potential as a precursor in the synthesis of other valuable chemical intermediates also warrants investigation. acs.orgresearchgate.net The exploration of its utility in areas such as catalysis and the development of new biomaterials could lead to exciting and unforeseen applications. chemscene.com

Q & A

Q. What in vitro and in vivo models are optimal for studying the metabolic fate of this compound?

  • Methodological Answer : Use hepatocyte cultures (e.g., HepG2) for phase I/II metabolism profiling. In vivo, administer 14C^{14}C-labeled compound to rodents and quantify metabolites in plasma/urine via radio-HPLC. Compare with human microsomal assays to extrapolate pharmacokinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.